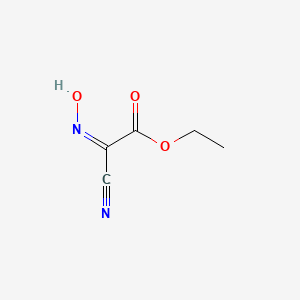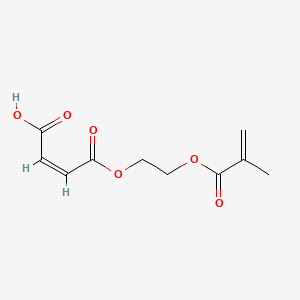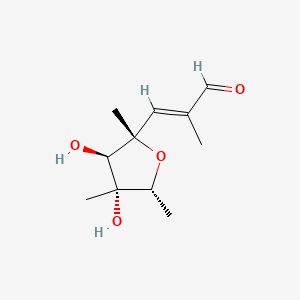
Ethyl 2-cyano-2-(hydroxyimino)acetate
Overview
Description
Ethyl cyanohydroxyiminoacetate, also known as Oxyma, is the oxime of ethyl cyanoacetate . It is used as an additive for carbodiimides, such as dicyclohexylcarbodiimide (DCC), in peptide synthesis .
Synthesis Analysis
Oxyma has been tested as an additive for use in the carbodiimide approach for the formation of peptide bonds . Its performance in relation to those of HOBt and HOAt, which have recently been reported to exhibit explosive properties, is reported .
Molecular Structure Analysis
The molecular formula of Ethyl 2-cyano-2-(hydroxyimino)acetate is C5H6N2O3 . The InChI representation of the molecule is InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4- . The Canonical SMILES representation is CCOC(=O)C(=NO)C#N .
Chemical Reactions Analysis
Ethyl 2-cyano-2-(hydroxyimino)acetate has been used in the carbodiimide approach for the formation of peptide bonds . It has also been involved in the Lossen rearrangement for the synthesis of ureas . Furthermore, the evolution of hydrogen cyanide (HCN) during amino acid activation using the reagent combination of Ethyl 2-cyano-2-(hydroxyimino)acetate and diisopropylcarbodiimide (DIC) has been observed .
Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-cyano-2-(hydroxyimino)acetate is 142.11 g/mol . It is a white to off-white crystalline solid . It is soluble in many solvents common in the synthesis of peptides, such as dichloromethane or dimethylformamide (DMF) .
Scientific Research Applications
Application 1: Peptide Synthesis
- Summary of the Application : Oxyma is used as a coupling additive in peptide synthesis. It is an efficient and convenient additive used with Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) to replace 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) during peptide synthesis .
- Methods of Application or Experimental Procedures : The appropriateness of Oxyma as a substitute for benzotriazole-based additives is discussed in terms of its capacity to control racemization, its coupling efficiency in difficult couplings either for stepwise or segment coupling in solution- and solid-phase coupling .
- Results or Outcomes : Oxyma displayed remarkable results in terms of racemization depression together with impressive coupling efficiency in both solution- and solid-phase synthesis . Furthermore, Oxyma suggests a lower risk of explosion than HOBt and HOAt .
Application 2: Carbodiimide-Mediated Amide Bond Formation
- Summary of the Application : Oxyma is used as an additive for the carbodiimide-mediated amide bond formation during established peptide synthesis method .
- Methods of Application or Experimental Procedures : Oxyma is added to the reaction mixture during the carbodiimide-mediated amide bond formation process .
- Results or Outcomes : The use of Oxyma in this application provides a greener alternative for the amide and peptide synthesis .
Application 3: Production of Other Organic Compounds
- Summary of the Application : Oxyma is used as an intermediate in the production of other organic compounds, such as drugs and dyes .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized .
- Results or Outcomes : The use of Oxyma in this application contributes to the efficient production of various organic compounds .
Application 4: Automated Merrifield Synthesis
- Summary of the Application : Oxyma can be used as a coupling additive in the conventional peptide linking in solution, as in automated Merrifield synthesis on a solid-phase peptide synthesis .
- Methods of Application or Experimental Procedures : Oxyma is used together with coupling reagents such as carbodiimides (for example dicyclohexylcarbodiimide (DCC)), diisopropylcarbodiimide (DIC) or the water-soluble 1-ethyl-3- (3-dimethylaminopropyl)carbodiimide (EDCI)) .
- Results or Outcomes : The use of Oxyma in this application has become widely used due to its simple preparative accessibility, the uncritical behavior at temperatures below 80 °C and in particular because of the high yields and the low racemization of the peptides obtained .
Application 5: Pesticide Production
- Summary of the Application : Oxyma can be used in the production of pesticides to control pests and diseases in various crops .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular pesticide being synthesized .
- Results or Outcomes : The use of Oxyma in this application contributes to the efficient production of various pesticides .
Safety And Hazards
When handling Ethyl 2-cyano-2-(hydroxyimino)acetate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Ethyl 2-cyano-2-(hydroxyimino)acetate has been tested as a potential replacement for benzotriazole derivatives used in peptide synthesis . It exhibits a markedly slowed thermal decomposition on heating compared to the benzotriazole derivatives . It is recommended to keep the temperature below 74°C to conserve calorimetric parameters, although experiments in solution have been safely conducted under microwave irradiation and at temperatures above 80°C .
properties
IUPAC Name |
ethyl (2Z)-2-cyano-2-hydroxyiminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFXLZAXGXOXAP-DAXSKMNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-2-(hydroxyimino)acetate | |
CAS RN |
56503-39-0, 3849-21-6 | |
| Record name | Ethyl (E)-cyano(hydroxyimino)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056503390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3849-21-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3849-21-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl cyano(hydroxyimino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl (E)-cyano(hydroxyimino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5,7-Diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-propanol](/img/structure/B1234843.png)
![2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/structure/B1234846.png)

![NCGC00380935-01_C23H23N5O4_(3Z)-6-Hydroxy-3-(1H-imidazol-5-ylmethylene)-12-methoxy-7a-(2-methyl-3-buten-2-yl)-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione](/img/structure/B1234848.png)


![(8S,11R,13S,14S,17S)-11-[4-[(Z)-hydroxyiminomethyl]phenyl]-17-methoxy-17-(methoxymethyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1234852.png)
![[(3'R,4S,5'R,6S,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-3',21,24-trihydroxy-5',11,13,22-tetramethyl-12-(2-methylpropanoyloxy)-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-4'-yl] 2-methylpropanoate](/img/structure/B1234853.png)


![[(5E,11E)-3-acetyloxytrideca-5,11-dien-7,9-diynyl] acetate](/img/structure/B1234857.png)

